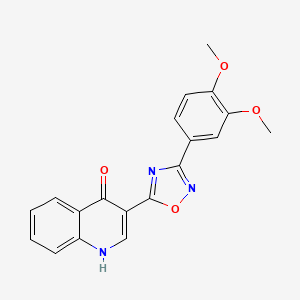

![molecular formula C17H17N3 B2862401 6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline CAS No. 66373-54-4](/img/structure/B2862401.png)

6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

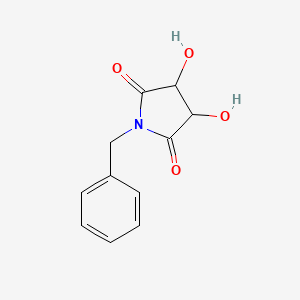

6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a compound that belongs to the class of quinazoline derivatives . It is a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of quinazoline derivatives like 6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline has been a subject of interest due to their significant biological activities . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . An efficient synthesis of similar compounds has been reported via a CuI-catalyzed deacylation and no dehydration reaction .Molecular Structure Analysis

The molecular structure of 6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is characterized by the presence of a benzimidazole and quinazoline moiety . The compound has a molecular formula of C17H17N3 .Chemical Reactions Analysis

Quinazoline derivatives have drawn attention in the synthesis and bioactivities research due to their significant biological activities . The chemical reactions involved in the synthesis of these compounds include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Wissenschaftliche Forschungsanwendungen

Green Chemistry Medium

6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline: can be utilized as an environmentally friendly medium in green chemistry applications. It serves as a recyclable and reusable reaction medium that not only facilitates reactions but also enhances their rate . This compound aligns with the principles of green chemistry, which aim to reduce environmental impact and human health risks by minimizing waste and avoiding toxic reagents and solvents.

Synthesis of Bioactive Heterocycles

This compound has potential applications in the synthesis of bioactive heterocycles . The unique structure of 6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline may allow for the creation of novel heterocyclic compounds with significant biological activity, potentially leading to new therapeutic agents.

Anticancer Research

The structural analogs of 6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline have been investigated for their anticancer properties . Research has shown that substituent groups in these structures can have a profound effect on bioactivity against various cancer cell lines, indicating that this compound could be a valuable scaffold for developing new anticancer drugs.

Homology Modeling in Drug Design

Homology modeling of receptors, such as the 5-HT2a receptor, can be informed by analogs of 6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline . This application is crucial in the design of drugs that target specific receptors, leading to more effective and targeted therapies.

Zukünftige Richtungen

The future directions for the research on 6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The synthesis methods could also be optimized for better yields and environmental sustainability .

Wirkmechanismus

Target of Action

Quinazoline derivatives, a class to which this compound belongs, have been associated with a wide range of biological activities .

Mode of Action

Quinazoline derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The electron donor/acceptor substituents in the structure of similar compounds have been suggested to play a role in their biological activity .

Biochemical Pathways

Quinazoline derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Quinazoline derivatives have been associated with a variety of therapeutic activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-viral, and more .

Eigenschaften

IUPAC Name |

6-ethyl-6-methyl-5H-benzimidazolo[1,2-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c1-3-17(2)19-13-9-5-4-8-12(13)16-18-14-10-6-7-11-15(14)20(16)17/h4-11,19H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWODESWYZAOQRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[(3-Isopropoxypropyl)amino]-7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl}-2-methoxyphenol](/img/structure/B2862319.png)

![5-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2862320.png)

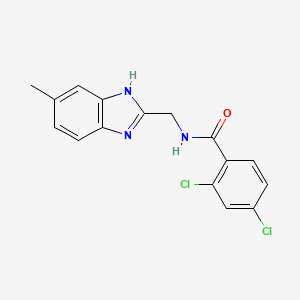

![N-(2-bromophenyl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2862321.png)

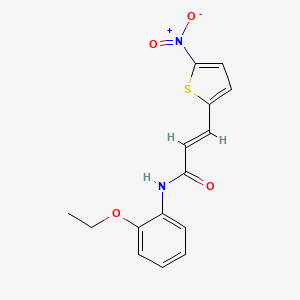

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2862323.png)

![(1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)

![N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2862326.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2862332.png)

![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2862339.png)